

Application Notes: Staining for Lipid Peroxidation with Ferroptosis Inducer-5 (FIN56)

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Compound of Interest

Compound Name: Ferroptosis inducer-5

Cat. No.: B15585173

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels. One potent and specific inducer of this pathway is **Ferroptosis Inducer-5 (FIN56)**, a small molecule that triggers ferroptosis through a dual mechanism of action.[1][2] FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the repair of lipid peroxides, and activates squalene synthase, leading to the depletion of Coenzyme Q10 (CoQ10), a lipid-soluble antioxidant.[3][4] These actions result in a significant increase in lipid peroxidation, a hallmark of ferroptosis that can be visualized and quantified using fluorescent probes.[5]

These application notes provide a detailed protocol for the detection of lipid peroxidation in cultured cells following treatment with FIN56, utilizing the fluorescent lipid peroxidation sensor C11-BODIPY™ 581/591.

Mechanism of Action of FIN56

FIN56 induces ferroptosis and subsequent lipid peroxidation via two distinct but converging pathways:

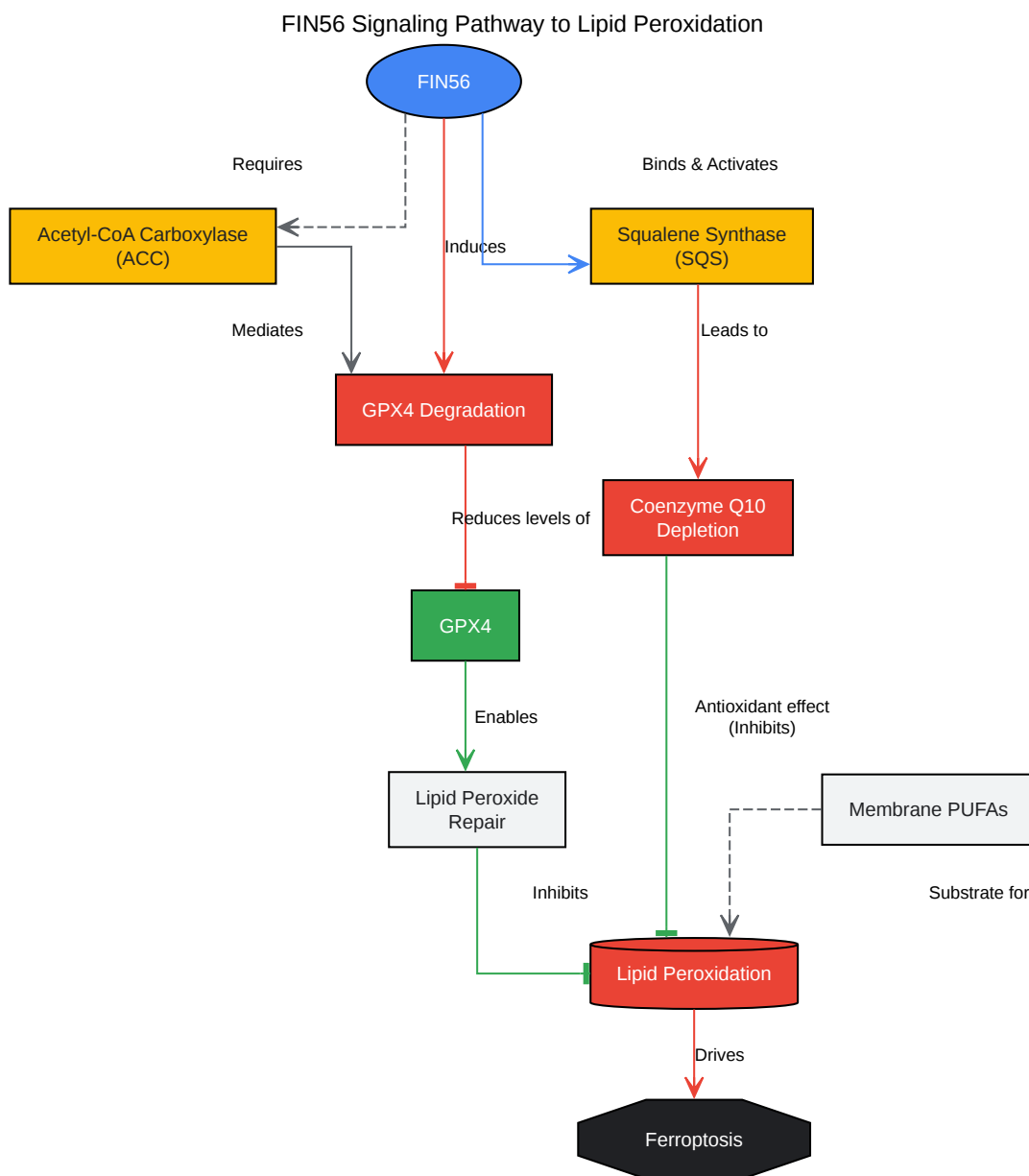
- **GPX4 Degradation:** FIN56 promotes the degradation of the lipid repair enzyme GPX4. This process is dependent on the activity of acetyl-CoA carboxylase (ACC). The loss of GPX4

function prevents the reduction of lipid hydroperoxides to lipid alcohols, leading to their accumulation.^{[1][6]}

- Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation depletes the pool of farnesyl pyrophosphate (FPP) available for the synthesis of other molecules, including the potent lipophilic antioxidant Coenzyme Q10.^{[1][3]}

The combined effect of impaired lipid peroxide repair and reduced antioxidant capacity leads to a massive accumulation of lipid reactive oxygen species (ROS) and cell death by ferroptosis.^[7]

Visualization of FIN56-Induced Signaling Pathway



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Caption: FIN56 induces lipid peroxidation via GPX4 degradation and CoQ10 depletion.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the effects of FIN56 and the detection of lipid peroxidation. Note that optimal concentrations and incubation times are cell-type dependent and should be determined empirically.

Parameter	Cell Line	Concentration/ Condition	Observed Effect	Citation
FIN56 Treatment	HT-1080	10 μ M for 5 hours	Increased C11-BODIPY oxidation ratio in the ER and plasma membrane	[8]
A549	10 μ M for 24 hours	Synergistic increase in lipid peroxidation when combined with ionizing radiation	[9]	
LN229, U118 (Glioblastoma)	Not specified	Increased green fluorescence with C11-BODIPY, indicating lipid peroxidation	[5]	
C11-BODIPY Staining	Various	1-2 μ M for 30 minutes	Standard staining concentration for live cells	[10]
HT-1080	5 μ M	Used to evaluate lipid peroxidation induced by ApoE3	[11]	
iPSC-derived neurons	2 μ M for 15 minutes	Protocol for flow cytometry measurement of lipid peroxidation	[12]	

Experimental Protocols

Detection of FIN56-Induced Lipid Peroxidation using C11-BODIPY™ 581/591

This protocol is designed for the detection of lipid peroxidation in adherent cell cultures using fluorescence microscopy or flow cytometry.

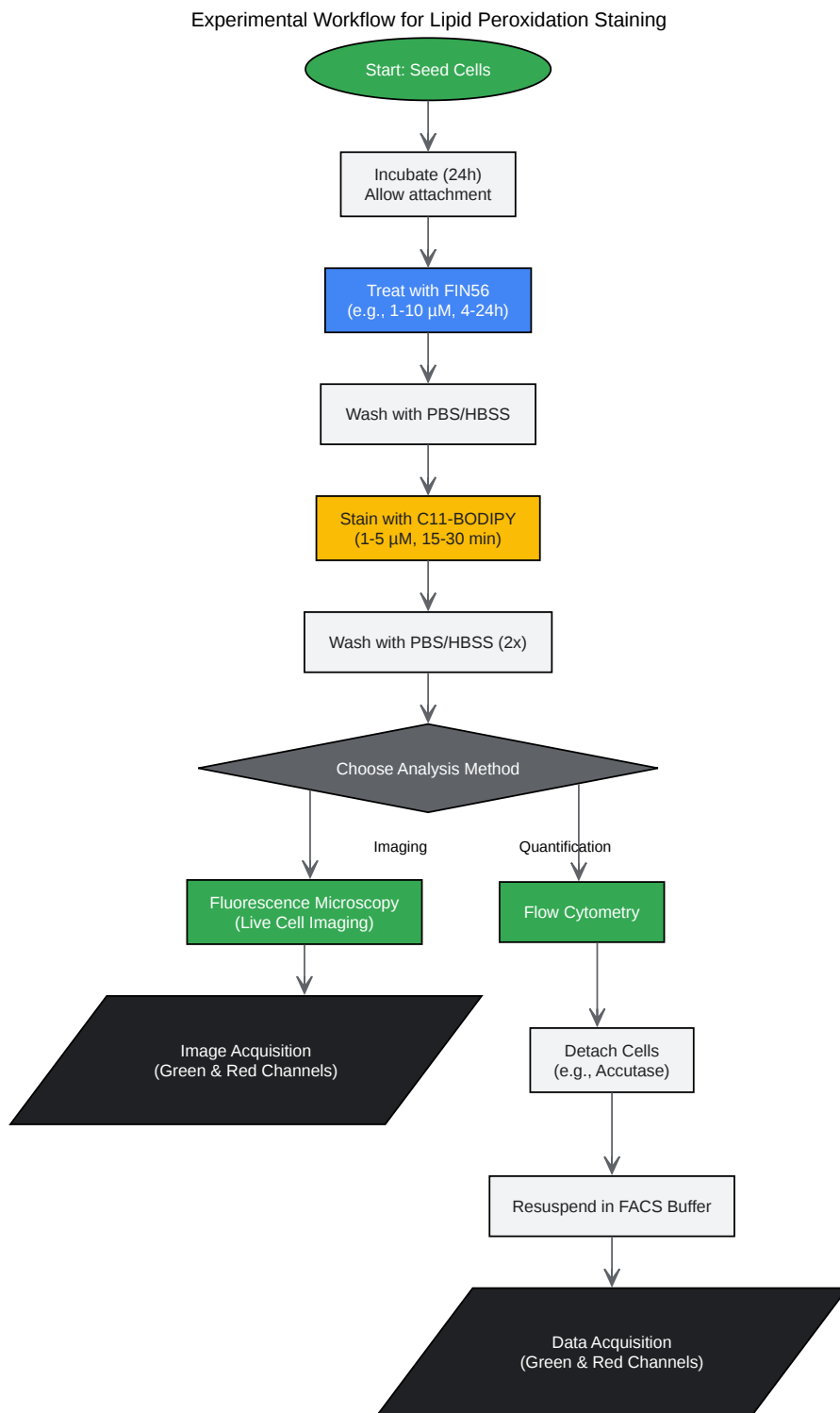
Materials:

- **Ferroptosis Inducer-5 (FIN56)**
- C11-BODIPY™ 581/591 (Lipid Peroxidation Sensor)
- High-quality anhydrous Dimethyl Sulfoxide (DMSO)
- Appropriate cell culture medium
- Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
- Cell culture plates (e.g., 96-well for microscopy/plate reader, 6-well for flow cytometry)
- Optional: Hoechst 33342 for nuclear counterstain
- Optional: Accutase or Trypsin-EDTA for cell detachment
- Optional: Live/Dead stain for flow cytometry

Reagent Preparation:

- **FIN56 Stock Solution:** Prepare a 10 mM stock solution of FIN56 in high-quality anhydrous DMSO. Store in aliquots at -20°C or -80°C, protected from light and moisture.
- **C11-BODIPY™ 581/591 Stock Solution:** Prepare a 10 mM stock solution by dissolving 1 mg of C11-BODIPY™ 581/591 into 198.26 µL of high-quality anhydrous DMSO.[\[10\]](#) Store in aliquots at -20°C, protected from light.
- **C11-BODIPY™ Working Solution:** On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or HBSS to a final concentration of 1-5 µM.

Experimental Workflow:

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